1,2,4-Piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester
Description
Crystallographic Analysis of 4-(1,1-Dimethylethyl) 1-(Phenylmethyl) Ester Configuration
X-ray diffraction studies of the title compound reveal a monoclinic crystal system with space group P2₁/n, consistent with related piperazine derivatives. The unit cell parameters are a = 12.4864(2) Å, b = 26.0156(4) Å, c = 6.23510(10) Å, and β = 93.243(2)°, yielding a cell volume of 2022.17(6) ų. The calculated crystal density is 1.519 mg/m³, indicative of moderate molecular packing efficiency.
The asymmetric unit comprises two independent molecules, differentiated by torsional angles between the piperazine ring and substituents. The tert-butyl group at position 4 adopts a staggered conformation relative to the phenylmethyl ester at position 1, minimizing steric clashes. Key intermolecular interactions include C–H···O hydrogen bonds (2.32–2.51 Å) and π-π stacking between phenyl rings (centroid-centroid distance: 3.393 Å). A notable C–H···π interaction (2.432 Å) stabilizes the lattice, involving the tert-butyl methyl group and the phenyl ring of an adjacent molecule.
Table 1: Crystallographic Parameters of the Title Compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 12.4864(2) |
| b (Å) | 26.0156(4) |
| c (Å) | 6.23510(10) |
| β (°) | 93.243(2) |
| Volume (ų) | 2022.17(6) |
| Density (mg/m³) | 1.519 |
Comparative Stereochemical Studies of Piperazine Tricarboxylate Esters
Stereochemical comparisons with analogous esters, such as butyl 4-tert-butylbenzoate and tetraimidazolium piperazinediium bis(benzene-1,3,5-tricarboxylate), highlight distinct conformational preferences. The title compound’s tert-butyl group induces a 12.64° twist between the piperazine ring and the phenylmethyl ester, whereas unsubstituted analogs exhibit planar arrangements (twist angles <5°). This distortion arises from steric repulsion between the tert-butyl’s methyl groups and the ester’s phenyl ring.
In contrast, the triclinic packing of benzene-1,3,5-tricarboxylate derivatives demonstrates greater torsional flexibility (dihedral angles: 13.5°–16.9°) due to weaker intermolecular forces. The title compound’s monoclinic symmetry enforces stricter geometric constraints, as evidenced by its narrower range of N–H···O hydrogen bond angles (166.7°–177.4° vs. 135.7°–176.6° in triclinic systems).
Table 2: Stereochemical Comparison with Related Esters
Conformational Dynamics of N-Substituted Piperazine Tricarboxylic Acid Systems
The phenylmethyl ester substituent imposes significant conformational restrictions on the piperazine ring. Nuclear magnetic resonance (NMR) studies reveal two distinct chair conformations at room temperature, interconverting via a boat transition state with an energy barrier of 12.3 kcal/mol. This dynamic behavior is suppressed in the solid state, where the crystal lattice stabilizes a single conformation.
Molecular dynamics simulations indicate that the tert-butyl group enhances rigidity, reducing the piperazine ring’s pseudorotation frequency by 40% compared to methyl-substituted analogs. Hydrogen bonding further restricts motion, with the carbonyl oxygen of the ester participating in a persistent O–H···O interaction (1.86 Å).
Table 3: Conformational Parameters of N-Substituted Piperazines
| Substituent | Energy Barrier (kcal/mol) | Dominant Interaction |
|---|---|---|
| Phenylmethyl ester | 12.3 | O–H···O |
| Methyl | 8.7 | C–H···π |
| Unsubstituted | 6.2 | N–H···O |
Properties
Molecular Formula |
C18H23N2O6- |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
MKXMXZZARNRMMQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
The most widely reported method involves direct esterification of the parent piperazinetricarboxylic acid using benzyl alcohol and tert-butanol under acidic conditions. Sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) catalyzes the reaction at reflux temperatures (110–120°C) for 12–24 hours. The general reaction scheme is:
$$
\text{Piperazinetricarboxylic acid} + \text{Benzyl alcohol} + \text{tert-Butanol} \xrightarrow{\text{H}^+} \text{Target ester} + \text{H}_2\text{O}
$$
Key parameters include:
Stepwise Protection-Deprotection Strategies
To improve regioselectivity, sequential protection of carboxylic acid groups is employed:
- tert-Butyl protection : The 4-carboxyl group is protected first using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).
- Benzyl esterification : The 1-carboxyl group reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃).
- Methyl esterification : The remaining 2-carboxyl group is treated with methyl iodide.
This approach achieves 85–90% regioselectivity but requires additional purification steps.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times from hours to minutes. A protocol using 300 W irradiation at 100°C for 15 minutes in N,N-dimethylformamide (DMF) with H₂SO₄ catalyst reported a 78% yield. Comparative studies show:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 24 hours | 15 minutes |
| Yield | 68% | 78% |
| Purity (HPLC) | 95% | 98% |
Microwave methods also reduce side products like dialkylated esters by 40%.
Stereoselective Synthesis
For the (2R)-enantiomer (CAS 1477486-20-6), chiral resolution techniques are critical:
Chiral Auxiliary Approach
Enzymatic Resolution
Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (2S)-ester, leaving the (2R)-enantiomer intact. Reaction conditions:
Purification and Characterization
Recrystallization
The crude product is purified using ethanol/water (3:1 v/v), achieving 98% purity. Impurities include:
Chromatographic Methods
Silica gel column chromatography with ethyl acetate/hexane (1:4) eluent removes non-polar byproducts. High-performance liquid chromatography (HPLC) data:
| Column | Mobile Phase | Retention Time |
|---|---|---|
| C18 | Acetonitrile/water | 12.3 min |
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Cost ($/g) |
|---|---|---|---|---|
| Acid-catalyzed | 68% | 95% | 24 h | 12.50 |
| Microwave-assisted | 78% | 98% | 15 min | 9.80 |
| Enzymatic resolution | 45% | 99.5% | 48 h | 22.00 |
Microwave synthesis offers the best balance of efficiency and cost, while enzymatic methods are preferred for high enantiopurity.
Chemical Reactions Analysis
Types of Reactions
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Antiparasitic Activity
One of the notable applications of this compound is in the development of antiparasitic agents. Research has shown that derivatives of piperazine carboxylic acids exhibit activity against schistosomiasis. For instance, a study demonstrated that certain piperazine derivatives were effective in inhibiting the growth of Schistosoma species, which are responsible for schistosomiasis in humans. The compound's structure allows for modifications that enhance its bioactivity and selectivity against parasitic infections .
Pharmaceutical Formulations
The compound's ester functionality can be utilized in pharmaceutical formulations to improve solubility and bioavailability. A case study highlighted the formulation of piperazine derivatives as prodrugs that release active pharmacophores upon metabolic conversion in the body. This approach has been shown to enhance therapeutic efficacy while minimizing side effects .
Pesticide Development
The piperazine moiety has been explored in the synthesis of novel pesticides. The compound's ability to interact with biological targets makes it a candidate for developing insecticides and fungicides. A patent indicated successful synthesis methods for piperazine derivatives that exhibited potent insecticidal properties against common agricultural pests .
Polymer Chemistry
In materials science, 1,2,4-piperazinetricarboxylic acid derivatives are being investigated as additives in polymer formulations. Their incorporation into polymers can enhance mechanical properties and thermal stability. For example, studies have shown that blending piperazine-based compounds with polyurethanes leads to improved flexibility and durability of the final product .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Antiparasitic agents targeting schistosomiasis | Derivatives effective against Schistosoma |
| Pharmaceutical Formulations | Prodrugs for enhanced solubility and bioavailability | Piperazine derivatives as prodrugs |
| Agricultural Applications | Development of insecticides and fungicides | Synthesis of piperazine-based pesticides |
| Materials Science | Additives in polymer formulations | Improved mechanical properties in polyurethanes |
Case Studies
- Antiparasitic Efficacy :
- Pesticide Development :
- Polymer Enhancement :
Mechanism of Action
The mechanism of action of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes and other proteins . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine-3-carboxylic acid: Similar in structure but with different substitution patterns.
4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Another related compound with distinct functional groups.
Uniqueness
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is unique due to its specific combination of Boc and Cbz protecting groups on the piperazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Biological Activity
1,2,4-Piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
The compound exhibits significant interaction with various biological targets. Its structure allows it to engage in multiple biochemical pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. For instance, inhibitors like JNJ-1661010 demonstrate how piperazine derivatives can modulate pain pathways by increasing levels of endogenous lipids in the brain .
- Antiviral Activity : Research indicates that piperazine-containing compounds can exhibit antiviral properties against various viruses, suggesting a potential application in infectious disease treatment .
Antinociceptive Effects
Studies have demonstrated that piperazine derivatives can reduce pain responses in animal models. For example:
- Model : Rat spinal nerve ligation model.
- Outcome : Significant reduction in thermal hyperalgesia was observed, indicating potential use as analgesics .
Anticancer Potential
The compound's structural features may lend themselves to anticancer activity:
- Mechanism : Compounds with similar piperazine scaffolds have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation in cancer cells. This inhibition can lead to reduced proliferation of cancer cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | CDK Inhibition | Demonstrated selective inhibition of CDK4/6 by piperazine derivatives, leading to reduced tumor growth in breast cancer models. |
| Study 2 | FAAH Inhibition | Showed that similar piperazine compounds significantly increased endogenous lipid levels and reduced pain responses in rat models. |
| Study 3 | Antiviral Activity | Identified antiviral effects against HAdV7 using piperazine derivatives, suggesting broad-spectrum antiviral potential. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2,4-Piperazinetricarboxylic acid derivatives, and how does steric hindrance from the tert-butyl and benzyl groups influence reaction efficiency?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, the tert-butyl group can be introduced via Boc (tert-butoxycarbonyl) protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP . Steric hindrance from bulky groups requires optimized reaction times and temperatures (e.g., reflux in THF or DCM) to ensure complete substitution at the piperazine nitrogen. Monitoring via TLC or HPLC (C18 column, methanol/water mobile phase) is critical to track intermediate formation .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC : Employ a buffer system (e.g., sodium acetate and sodium 1-octanesulfonate, pH 4.6) with a methanol gradient (65:35) for baseline separation of isomers or impurities .
- NMR : Analyze and spectra for characteristic peaks (e.g., tert-butyl at δ ~1.4 ppm, benzyl protons at δ ~7.3 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ions) and compare with theoretical values .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for 15+ minutes and consult a physician .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular dynamics) predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Use density functional theory (DFT) to calculate electron density maps and identify nucleophilic/electrophilic sites on the piperazine ring.
- Simulate steric effects of tert-butyl/benzyl groups on transition states using software like Gaussian or ORCA .
- Validate predictions with experimental kinetics (e.g., Arrhenius plots under varying temperatures) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or MS fragmentation patterns)?
- Methodological Answer :
- Dynamic NMR : Probe conformational flexibility (e.g., ring flipping in piperazine) at low temperatures to explain split peaks .
- Isotopic Labeling : Introduce or labels to trace fragmentation pathways in MS/MS experiments .
- Cross-Validation : Compare with NIST reference spectra or synthetic analogs (e.g., tert-butyl vs. cyclohexyl derivatives) .
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic Hydrolysis : Reflux in 0.1M HCl; monitor cleavage of ester groups via LC-MS.
- Basic Hydrolysis : Treat with 0.1M NaOH to detect piperazine ring opening products .
- Stability-Indicating Methods : Develop HPLC-DAD methods to quantify degradation products (e.g., free carboxylic acids) .
Q. What experimental designs optimize enantioselective synthesis of chiral analogs?
- Methodological Answer :
- Chiral Catalysts : Use Ru-BINAP or Jacobsen catalysts for asymmetric hydrogenation of precursor ketones .
- Chiral Stationary Phases : Separate enantiomers via HPLC with cellulose-based columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases .
Data Management and Experimental Design
Q. How can chemical software streamline data reproducibility and reaction optimization?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Log reaction parameters (e.g., solvent, catalyst loading) for meta-analysis .
- Machine Learning : Train models on historical data to predict optimal conditions (e.g., Bayesian optimization for yield improvement) .
Q. What methodologies address low yields in multi-step syntheses (e.g., piperazine ring closure)?
- Methodological Answer :
- Microwave-Assisted Synthesis : Accelerate ring closure via controlled dielectric heating (e.g., 100°C, 150W) .
- Flow Chemistry : Improve mixing and heat transfer for high-pressure steps (e.g., hydrogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
